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Compound of Interest

Compound Name: Metoprolol impurity 1

CAS No.: 150332-87-9

Cat. No.: B8737240

Get Quote

Executive Summary In the high-stakes landscape of pharmaceutical development, the precise

identification of impurities is not merely a compliance requirement but a cornerstone of drug

safety. This guide addresses the ambiguity surrounding the designation "Metoprolol Impurity
1," a term often used in research catalogs to denote ortho-Metoprolol, a positional isomer of the

active pharmaceutical ingredient (API). While pharmacopeial bodies (EP, USP) utilize

alphabetical or related compound designations (A, B, C), "Impurity 1" remains a critical

process-related impurity arising from regiochemical variations in the starting material. This

document provides the definitive molecular data, synthesis mechanisms, and analytical

protocols required to isolate and control this substance.

Molecular Identity and Physicochemical Properties
The designation "Impurity 1" typically refers to the ortho-isomer of Metoprolol. Unlike

degradation products, this is a process-related impurity stemming from the isomeric purity of

the starting phenol. Below is the definitive chemical data comparing Impurity 1 (Ortho-isomer)

with the API and the standard Pharmacopeial Impurity A.

Table 1: Comparative Molecular Data
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> Note: "Impurity 1" is a non-pharmacopeial vendor designation. Always verify by CAS or

structure, as some catalogs may map "Impurity 1" to Impurity B. The data above reflects the

common isomeric definition found in high-purity standards catalogs.
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Mechanistic Pathways of Formation
Understanding the causality of impurity formation is essential for process control. Metoprolol is

synthesized via the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin, followed by

amination with isopropylamine.

Impurity 1 (Ortho-Metoprolol): Arises when the starting material, 4-(2-methoxyethyl)phenol, is

contaminated with its ortho-isomer, 2-(2-methoxyethyl)phenol. This isomer undergoes the

identical reaction sequence, resulting in a product with the same molecular weight and

formula as the API but distinct chromatographic properties.

Impurity A (Ethyl Analogue): Arises when the reagent isopropylamine is contaminated with

ethylamine.

Visualization: Impurity Genesis Pathways
The following diagram illustrates the parallel reaction pathways leading to the API and its

critical impurities.

4-(2-methoxyethyl)phenol
(Main Starting Material) Para-Epoxide Intermediate+ Epichlorohydrin

2-(2-methoxyethyl)phenol
(Impurity in Starting Material) Ortho-Epoxide Intermediate+ Epichlorohydrin

Epichlorohydrin

METOPROLOL SUCCINATE
(C15H25NO3, MW 267.36)+ Isopropylamine

IMPURITY A (Ethyl Analog)
(C14H23NO3, MW 253.34)

+ Ethylamine
(Side Reaction)

IMPURITY 1 (Ortho-Isomer)
(C15H25NO3, MW 267.36)

+ Isopropylamine
(Parallel Reaction)

Isopropylamine
(Reagent)

Ethylamine
(Contaminant)
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Click to download full resolution via product page

Caption: Figure 1. Parallel synthesis pathways showing the origin of Impurity 1 (Ortho-isomer)

from starting material contamination versus Impurity A from reagent contamination.

Analytical Characterization & Detection
Since Impurity 1 (Ortho-Metoprolol) is an isomer of the API, it shares the same molecular

weight (isobaric). Therefore, Mass Spectrometry (MS) alone is insufficient for differentiation

without fragmentation analysis. Chromatographic separation is the primary control method.

Experimental Protocol: HPLC Separation
This protocol ensures the resolution of the positional isomer (Impurity 1) from the main peak.

Column Selection: Use a C18 column with high carbon loading (e.g., Inertsil ODS-3V, 250 x

4.6 mm, 5 µm) to maximize hydrophobic selectivity between the ortho- and para-

substituents.

Mobile Phase:

Buffer: 3.9 g Ammonium Acetate in 1000 mL water (pH adjusted to 5.0 with acetic acid).

Solvent B: Acetonitrile.

Mode: Gradient elution (Start 15% B, ramp to 80% B over 30 mins).

Detection: UV at 223 nm (Isosbestic point approximation) or 275 nm (aromatic absorption).

Critical System Suitability:

Resolution (Rs): Must be > 1.5 between Metoprolol and Impurity 1.

Retention Time: The ortho-isomer typically elutes after the para-isomer (Metoprolol) due to

intramolecular hydrogen bonding masking the polar hydroxyl group, effectively increasing

its hydrophobicity on RP-HPLC.

Mass Spectrometry Identification (LC-MS/MS)
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While parent ions are identical (

), fragmentation patterns differ:

Metoprolol (Para): Major fragment at m/z 116 (isopropylamino-2-hydroxypropyl chain).

Impurity 1 (Ortho): May show enhanced tropylium ion formation or distinct ratios of the m/z

133 fragment due to the ortho-effect (proximity of the ether chain to the alkyl chain).

Regulatory & Toxicological Context
Classification: Impurity 1 is a Process Impurity, not a degradation product.

ICH Q3A(R2) Limits:

Reporting Threshold: 0.05%

Identification Threshold: 0.10%

Qualification Threshold: 0.15% (for max daily dose < 2g).

Safety Profile: As a beta-blocker analogue, the ortho-isomer likely possesses

pharmacological activity. However, its receptor affinity is generally lower than the para-

isomer. Strict control is required to ensure consistent therapeutic dosing.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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